molecular formula C21H16Cl2N2O3 B245038 N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide

N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide

Numéro de catalogue B245038
Poids moléculaire: 415.3 g/mol
Clé InChI: OUBBXIHIRAHADE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BDP-9066, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

Mécanisme D'action

BDP-9066 acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the phosphorylation of target proteins by CK2, leading to a reduction in cellular signaling pathways that are dependent on CK2 activity.
Biochemical and Physiological Effects:
BDP-9066 has been shown to have a range of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, BDP-9066 has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, BDP-9066 has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, BDP-9066 has been shown to protect against neuronal damage and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

BDP-9066 has several advantages as a tool compound for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. However, BDP-9066 also has limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several future directions for research on BDP-9066. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used as therapeutic agents. Another area of interest is the investigation of the role of CK2 in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the potential off-target effects of BDP-9066 and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
BDP-9066 is a small molecule inhibitor of the protein kinase CK2 that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have a range of biochemical and physiological effects, depending on the specific cellular context, and has several advantages as a tool compound for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent in various disease models.

Méthodes De Synthèse

BDP-9066 can be synthesized using a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzophenone to form the benzoylamino derivative, which is further reacted with 3-aminophenylboronic acid to form the final product, BDP-9066.

Applications De Recherche Scientifique

BDP-9066 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has also been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases.

Propriétés

Formule moléculaire

C21H16Cl2N2O3

Poids moléculaire

415.3 g/mol

Nom IUPAC

N-(3-benzamidophenyl)-3,5-dichloro-4-methoxybenzamide

InChI

InChI=1S/C21H16Cl2N2O3/c1-28-19-17(22)10-14(11-18(19)23)21(27)25-16-9-5-8-15(12-16)24-20(26)13-6-3-2-4-7-13/h2-12H,1H3,(H,24,26)(H,25,27)

Clé InChI

OUBBXIHIRAHADE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

SMILES canonique

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.